molecular formula C21H24N2O B2984091 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide CAS No. 1396803-30-7

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide

Cat. No.: B2984091
CAS No.: 1396803-30-7
M. Wt: 320.436
InChI Key: PTXSKQUYCGIFSO-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide is a synthetic small molecule characterized by a 3,4-dimethylbenzamide core linked via a but-2-yn-1-yl spacer to a benzyl(methyl)amino group. The compound’s alkyne chain facilitates rigidity, while the benzyl(methyl)amino group may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-17-11-12-20(15-18(17)2)21(24)22-13-7-8-14-23(3)16-19-9-5-4-6-10-19/h4-6,9-12,15H,13-14,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXSKQUYCGIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common method involves the alkylation of benzylamine with propargyl bromide to form N-(prop-2-yn-1-yl)benzylamine. This intermediate is then subjected to further reactions, such as amidation with 3,4-dimethylbenzoyl chloride, to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as sodium azide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, reduction can produce alkanes, and substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs in the evidence share core features but differ in substituents and functional groups:

Compound Alkyne Chain Substituent Benzamide Substituents Key Structural Differences
Target Compound Benzyl(methyl)amino 3,4-dimethyl Compact butynyl spacer; tertiary amine
10-C10 () (4,5-Dihydroisoxazol-3-yl)oxy 10-((1,2,3,4-tetrahydroacridin-9-yl)amino) Extended decan chain; quaternary ammonium
2a () tert-Butylamino, hydroxycarbamoyl 3,4-dimethyl Additional carbamoyl group; no alkyne spacer
  • Benzamide Substitutions : The shared 3,4-dimethyl group in the target and 2a suggests similar electronic effects, but 2a’s hydroxycarbamoyl group introduces hydrogen-bonding capacity absent in the target .

Physicochemical Properties

Compound Melting Point Purity Analytical Data
Target Compound - - -
2a 127°C 98.2% 1H/13C NMR (δ 7.2–7.8 ppm aromatic)
  • The 3,4-dimethyl substitution in both the target and 2a likely contributes to comparable melting points (hypothesized ~120–130°C for the target) due to similar crystal packing .

Spectroscopic and Crystallographic Features

  • Spectroscopy: 2a’s NMR data (aromatic δ 7.2–7.8 ppm) align with the target’s expected shifts for the 3,4-dimethylbenzamide moiety, though the benzyl(methyl)amino group may introduce distinct deshielding effects .
  • Crystallography: ’s V-shaped compound exhibits π-π stacking and O–H⋯N hydrogen bonding, whereas the target’s bulkier benzyl(methyl)amino group may disrupt such interactions, favoring alternative packing modes .

Discussion of Research Findings

  • Biological Implications : The target’s tertiary amine and alkyne spacer resemble 10-C10’s AChE-inhibitory pharmacophores, but its shorter chain and dimethyl groups may enhance selectivity .
  • Synthetic Feasibility : The target’s synthesis could face challenges in optimizing amine alkylation steps, as seen in 10-C10’s low yield .
  • Structure-Activity Relationships : The 3,4-dimethylbenzamide group, shared with 2a, likely enhances metabolic stability compared to unsubstituted analogs .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of 354.41 g/mol. It exhibits a complex structure that includes a but-2-yn-1-yl chain and a dimethylbenzamide moiety, which may enhance its reactivity with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₃
Molecular Weight354.41 g/mol
PurityTypically 95%
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating various biochemical pathways involved in viral replication and tumor growth.

Antiviral Activity

Research has indicated that derivatives of benzamide compounds can exhibit broad-spectrum antiviral effects. For instance, studies on related compounds have shown their ability to inhibit the replication of viruses such as HIV and HBV by increasing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties .

Case Study: Anti-HBV Activity
In vitro studies have demonstrated that similar benzamide derivatives can inhibit HBV replication effectively. The compound's mechanism may involve the upregulation of A3G levels, which directly interacts with HBV core proteins, thereby inhibiting viral DNA replication .

Research Findings

Recent research findings on related compounds provide insights into the potential efficacy of this compound:

  • Antiviral Efficacy :
    • IC50 Values : Compounds structurally similar to this compound have shown promising IC50 values against HBV in HepG2 cell lines (e.g., IC50 = 1.99 µM for IMB-0523) .
    • Selectivity Index (SI) : The selectivity index for these compounds indicates a favorable therapeutic window (e.g., SI = 58 for IMB-0523).
  • Toxicity Studies :
    • Acute toxicity assessments in animal models have been conducted to evaluate the safety profile of these compounds. Results indicate that they can be well-tolerated at therapeutic doses .

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